molecular formula C7H9NO3 B1194592 Ethyl 2-cyano-3-oxobutanoate CAS No. 634-55-9

Ethyl 2-cyano-3-oxobutanoate

Cat. No.: B1194592
CAS No.: 634-55-9
M. Wt: 155.15 g/mol
InChI Key: NWOKVFOTWMZMHL-UHFFFAOYSA-N
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Description

Ethyl 2-cyanoacetoacetate is an alpha-substituted cyanoacetate ester and an ethyl ester.

Biological Activity

Ethyl 2-cyano-3-oxobutanoate (also known as ethyl cyanoacetate) is a compound of significant interest in organic synthesis and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

This compound has the molecular formula C7H9NO3C_7H_9NO_3 and a molecular weight of approximately 155.15 g/mol. The compound features a cyano group and an oxo group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound can undergo hydrolysis or reduction, leading to the formation of active metabolites that interact with enzymes or receptors involved in critical biochemical pathways .

Key Mechanisms:

  • Electrophilic Reactions : The presence of the cyano group allows for nucleophilic attack by biological molecules, potentially modifying their structure and function.
  • Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes, contributing to its anticancer and anti-inflammatory properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline) against Ehrlich ascites carcinoma (EAC) cells. Results indicated significant reduction in tumor volume and cell count, with mechanisms involving apoptosis through caspase activation .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies

  • Anticancer Evaluation :
    • Study : In vivo evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline).
    • Findings : The compound exhibited significant chemopreventive effects against EAC cells, enhancing apoptosis markers such as caspase 3 levels while reducing osteopontin levels .
  • Antimicrobial Testing :
    • Study : Investigation into the antibacterial efficacy of this compound derivatives.
    • Findings : Various derivatives demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities associated with this compound compared to structurally similar compounds.

Compound NameBiological ActivityUnique Features
This compoundAnticancer, AntimicrobialVersatile in synthetic applications
Ethyl 4-bromo-2-cyano-3-oxobutanoateIntermediate for bioactive compoundsElectrophilic nature enhances reactivity
Ethyl 4-chloro-2-cyano-3-oxobutanoateLimited due to poorer leaving groupChlorine affects nucleophilic substitution

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-3-oxobutanoate serves as a critical building block in organic chemistry. Its functionalities allow for various chemical transformations, including:

  • Synthesis of Pharmaceuticals : It can be utilized in the development of bioactive compounds, particularly those with potential anticancer and antimicrobial properties. The compound's ability to undergo hydrolysis and reduction can yield active metabolites that interact with biological targets .
  • Agrochemicals : The compound's derivatives have been explored for their potential use in agricultural chemicals, enhancing crop protection and yield.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its role in drug discovery:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which is crucial in designing drugs targeting metabolic pathways associated with diseases .
  • Receptor Modulation : The compound's interactions with various receptors can influence signaling pathways, making it a candidate for developing therapeutics aimed at modulating biological responses.

Industrial Applications

The industrial significance of this compound lies in its utility for producing specialty chemicals:

  • Production of Polymers and Resins : Its unique chemical properties facilitate the creation of novel materials with specific functionalities, which are essential in various manufacturing processes .

Case Study 1: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. A study highlighted the compound's potential to inhibit tumor growth through specific molecular interactions that disrupt cancer cell metabolism .

Case Study 2: Biotransformation Studies

A significant study focused on the enzymatic transformation of this compound into various biologically active derivatives using microbial strains. This research showcased the compound's versatility in biocatalysis and its potential for large-scale production in pharmaceutical applications .

Application Area Details
Organic SynthesisBuilding block for pharmaceuticals and agrochemicals
Medicinal ChemistryEnzyme inhibitors and receptor modulators
Industrial UseProduction of specialty chemicals, polymers, and resins

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-3-oxobutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and ketones or aldehydes under basic conditions (e.g., sodium ethoxide). For example, reactions with substituted benzaldehydes produce derivatives with varying electronic properties . Yield optimization requires precise control of temperature (typically 60–80°C), solvent selection (e.g., ethanol or toluene), and stoichiometric ratios. Impurities from side reactions (e.g., over-condensation) can be mitigated by slow reagent addition and inert atmospheres .

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

Structural confirmation relies on spectroscopic and chromatographic methods :

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, cyano group absence in proton spectra).
  • IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1740 cm1^{-1} (ester C=O) are diagnostic.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 155 for the parent compound) and fragmentation patterns validate the structure . Purity is assessed via HPLC or GC-MS, with thresholds >95% required for reproducibility in downstream applications.

Q. What are the key reactivity patterns of this compound in organic synthesis?

The compound’s α,β-unsaturated ketone and cyano groups enable diverse transformations:

  • Nucleophilic additions : Amines or hydrazines attack the β-keto position to form heterocycles (e.g., pyridines or pyrazoles).
  • Reductions : Selective reduction of the ketone to a hydroxyl group (e.g., NaBH4_4) retains the cyano and ester functionalities .
  • Cyclizations : Intramolecular reactions form fused rings, useful in medicinal chemistry scaffolds .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

Stereocontrol is critical for bioactive derivatives. Strategies include:

  • Enzymatic reduction : Bacterial strains like Klebsiella pneumoniae IFO 3319 reduce ketones to alcohols with >99% enantiomeric excess (e.e.) under optimized pH and temperature .
  • Chiral catalysts : Organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) induce asymmetry during cycloadditions or Michael additions .
  • Chromatographic resolution : Chiral stationary phases (CSPs) in HPLC separate enantiomers post-synthesis.

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

Substituents on the aryl or alkyl groups modulate reactivity:

  • Electron-withdrawing groups (e.g., -NO2_2, -CN) enhance electrophilicity at the β-keto position, accelerating nucleophilic attacks.
  • Bulkier groups (e.g., 2-methylbenzyl) sterically hinder reactions, favoring specific regioselectivity in cyclizations . In biological studies, fluorinated or chlorinated analogs show enhanced antimicrobial activity due to increased membrane permeability .

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., IC50_{50} values) arise from variations in:

  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Structural characterization : Verify derivative purity and stereochemistry, as impurities or racemic mixtures skew results .
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency and efficacy accurately .

Q. Methodological Insights from Key Studies

Study FocusKey MethodologyReference
Stereoselective Reduction Bacterial whole-cell biocatalysis at 30°C, pH 7.0, yielding >99% e.e.
Knoevenagel Optimization Continuous flow reactors for enhanced mixing and reduced side reactions
Structure-Activity Relationships Comparative analysis of substituent effects via Hammett plots

Q. Critical Analysis of Evidence

  • Contradictions : While reports high enantioselectivity in bacterial reductions, similar studies on this compound derivatives may show lower e.e. due to substrate specificity. Replicating conditions (e.g., bacterial strain, substrate concentration) is essential.
  • Gaps : Limited data exist on the compound’s metabolic stability or toxicity in vivo, necessitating ADME studies for pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-cyano-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOKVFOTWMZMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979569
Record name Ethyl 2-cyano-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-55-9
Record name Butanoic acid, 2-cyano-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyanoacetoacetate
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Record name Ethyl 2-cyano-3-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyano-3-oxobutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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